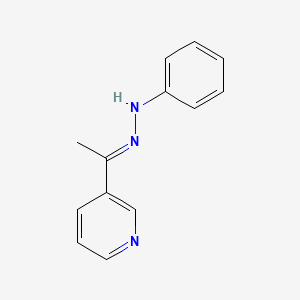
3-(1-(2-Phenylhydrazono)ethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(2-Phenylhydrazono)ethyl)pyridine is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound, in particular, has garnered attention due to its potential as a corrosion inhibitor and its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-Phenylhydrazono)ethyl)pyridine typically involves the reaction of 2-phenylhydrazine with an appropriate pyridine derivative. One common method includes the nucleophilic addition of 1-(4-hydroxyphenyl)ethanone with phenylhydrazine in the presence of acetic acid at reflux temperature . This reaction yields the desired hydrazone compound with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
3-(1-(2-Phenylhydrazono)ethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group into amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
3-(1-(2-Phenylhydrazono)ethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is explored as a corrosion inhibitor for metals, particularly zinc.
作用機序
The mechanism of action of 3-(1-(2-Phenylhydrazono)ethyl)pyridine involves its interaction with molecular targets through its hydrazone group. This interaction can inhibit specific enzymes or proteins, leading to its observed biological effects. For instance, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion .
類似化合物との比較
Similar Compounds
2,6-bis-[1-(2-phenylhydrazono)ethyl]pyridine: Another hydrazone compound with similar structural features and applications.
1-(2-Phenylhydrazono)ethyl)phenol: A related compound with a phenol group instead of a pyridine ring.
Uniqueness
3-(1-(2-Phenylhydrazono)ethyl)pyridine is unique due to its specific pyridine ring structure, which imparts distinct chemical properties and reactivity compared to other hydrazone compounds. This uniqueness makes it particularly effective in certain applications, such as corrosion inhibition and potential therapeutic uses .
特性
分子式 |
C13H13N3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
N-[(E)-1-pyridin-3-ylethylideneamino]aniline |
InChI |
InChI=1S/C13H13N3/c1-11(12-6-5-9-14-10-12)15-16-13-7-3-2-4-8-13/h2-10,16H,1H3/b15-11+ |
InChIキー |
PFVJRCXZDDAHRM-RVDMUPIBSA-N |
異性体SMILES |
C/C(=N\NC1=CC=CC=C1)/C2=CN=CC=C2 |
正規SMILES |
CC(=NNC1=CC=CC=C1)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















